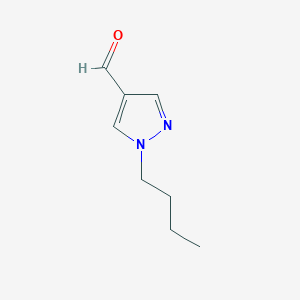

1-butyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-butylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-3-4-10-6-8(7-11)5-9-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLOLEILTXRKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Butyl-1H-pyrazole-4-carbaldehyde is a derivative of the pyrazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of 1-butyl-1H-pyrazole-4-carbaldehyde, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 1-butyl-1H-pyrazole-4-carbaldehyde is C9H14N2O. It features a pyrazole ring with a butyl group and an aldehyde functional group, which are critical for its biological activity. The synthesis typically involves the reaction of pyrazole derivatives with aldehydes under acidic conditions, often utilizing solvents like DMF and hydrochloric acid for optimal yield.

Biological Activities

1-Butyl-1H-pyrazole-4-carbaldehyde exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-butyl-1H-pyrazole-4-carbaldehyde, possess significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi. For instance, compounds similar to 1-butyl-1H-pyrazole-4-carbaldehyde have demonstrated activity against E. coli and Aspergillus niger at concentrations as low as 40 µg/mL .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro studies suggest that it may inhibit inflammatory pathways, potentially serving as a lead for developing non-steroidal anti-inflammatory drugs (NSAIDs). The presence of electron-donating groups in similar derivatives has been linked to enhanced anti-inflammatory activity .

Antioxidant Activity

Antioxidant properties are another area of interest. Research on related pyrazole compounds indicates they can scavenge free radicals effectively, suggesting that 1-butyl-1H-pyrazole-4-carbaldehyde may also exhibit this beneficial property. Studies employing DPPH and nitric oxide scavenging assays have shown promising results in antioxidant activity .

The biological effects of 1-butyl-1H-pyrazole-4-carbaldehyde are attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of their activity. This mechanism is crucial in disrupting normal cellular processes, thereby exerting its biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Pyrazole derivatives, including 1-butyl-1H-pyrazole-4-carbaldehyde, have shown significant potential as anticancer agents. Several studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds containing the pyrazole scaffold have been linked to selective anti-proliferative actions against human cancer cells, suggesting their utility in developing new cancer therapies .

Mechanisms of Action

The anticancer properties are often attributed to the ability of these compounds to interfere with cell cycle progression and induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance biological activity, making it a target for further drug development .

Organic Synthesis

Synthesis of Complex Molecules

1-butyl-1H-pyrazole-4-carbaldehyde is utilized in organic synthesis as a building block for creating more complex molecules. The Vilsmeier-Haack reaction is a common method employed to synthesize pyrazole derivatives from aromatic compounds, highlighting its importance in synthetic organic chemistry .

Functionalization Potential

The aldehyde group in 1-butyl-1H-pyrazole-4-carbaldehyde allows for further functionalization, enabling the synthesis of various derivatives with potential biological activities. This versatility makes it an attractive intermediate for chemists looking to explore new chemical entities .

Materials Science

Development of Novel Materials

Research has indicated that pyrazole derivatives can be incorporated into materials science applications due to their unique electronic properties. For example, they can be used in the development of sensors and photovoltaic materials. The incorporation of 1-butyl-1H-pyrazole-4-carbaldehyde into polymer matrices has been studied for enhancing material properties such as thermal stability and conductivity .

Case Studies

Comparison with Similar Compounds

Structural Influence on Bioactivity

- Electron-Donating Groups : Derivatives with electron-donating substituents (e.g., 4-methoxy in 4c ) exhibit enhanced antioxidant activity due to increased aromatic stabilization. For example, 4c (1-benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) showed near-standard anti-inflammatory activity .

- Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., 4b , 4e ) demonstrated moderate activity, likely due to reduced electron density at the pyrazole core .

- Lipophilicity : The butyl group in 1-butyl-1H-pyrazole-4-carbaldehyde may improve membrane permeability compared to shorter-chain analogs (e.g., ethyl or methyl derivatives), though biological data are lacking .

Spectral Trends

- Aldehyde Proton : The δ(CHO) in ¹H NMR consistently appears at ~9.1–9.5 ppm across derivatives, confirming minimal electronic perturbation from N1/C3 substituents .

- C=O Stretching : IR absorption for the aldehyde group ranges from 1628–1670 cm⁻¹, with slight shifts depending on adjacent substituents .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-substituted pyrazole-4-carbaldehydes generally follows a multi-step approach:

- Formation of the pyrazole core or modification of an existing pyrazole.

- Introduction of the N-alkyl substituent (in this case, butyl) via alkylation.

- Formylation at the 4-position of the pyrazole ring, commonly using the Vilsmeier-Haack reaction.

Alkylation of Pyrazole Nitrogen (N1 Position)

The N-alkylation step is key to introducing the butyl group at the N1 position of the pyrazole. This is often achieved by:

- Treating the pyrazole with a base such as sodium hydride (NaH) to deprotonate the N1-H.

- Subsequent reaction with an alkyl halide, such as butyl bromide or butyl chloride, in a polar aprotic solvent like DMF.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N1-alkylation | NaH, DMF, 0-60 °C, 1 h; then n-butyl halide | 70-85% | Efficient alkylation of pyrazole N1 |

This approach is supported by analogous methods for benzylation of pyrazole nitrogen reported in the literature, which can be adapted for butylation.

Formylation at the 4-Position (Vilsmeier-Haack Reaction)

The aldehyde group at the 4-position is typically introduced via the Vilsmeier-Haack reaction, which involves:

- Treatment of the N-alkylated pyrazole with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

- Heating the reaction mixture at moderate temperatures (around 70 °C) for several hours (often overnight).

Typical reaction conditions and yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Vilsmeier-Haack formylation | POCl3, DMF, 70 °C, 12-24 h | 60-85% | Efficient formylation of pyrazole 4-position |

This method is widely used for pyrazole-4-carbaldehyde synthesis and is noted for its reliability and moderate to high yields.

Alternative Synthetic Routes

Other methods reported for pyrazole-4-carbaldehyde derivatives include:

- Lithiation of pyrazole followed by quenching with DMF to introduce the aldehyde group.

- Cross-coupling reactions catalyzed by palladium complexes to introduce substituents at various positions on the pyrazole ring, though these are more common for carbon-carbon bond formation rather than direct formylation.

- Cyclization and condensation reactions starting from hydrazine derivatives and β-ketoesters or related compounds to build the pyrazole ring with functional groups already in place.

Summary Table of Preparation Methods for 1-butyl-1H-pyrazole-4-carbaldehyde

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| 1 | N1-Alkylation | NaH, DMF, n-butyl halide, 0-60 °C, 1 h | 70-85 | Alkylation of pyrazole nitrogen |

| 2 | Formylation (Vilsmeier-Haack) | POCl3, DMF, 70 °C, 12-24 h | 60-85 | Introduction of aldehyde at C4 position |

| 3 | Alternative lithiation | n-BuLi, THF, DMF, -78 °C, then DMF quench | ~70 | Lithiation followed by formylation |

| 4 | Pd-catalyzed cross-coupling (for substituted pyrazoles) | Pd catalyst, various conditions | Variable | Used mainly for C-C bond formation, less direct for aldehyde |

Research Findings and Notes

- The Vilsmeier-Haack reaction is the most convenient and widely applied method for formylation of pyrazole derivatives, including 1-substituted pyrazoles.

- Alkylation at N1 is efficiently achieved under basic conditions with alkyl halides, with butyl groups introduced similarly to benzyl groups in analogous studies.

- Alternative methods such as lithiation provide a route to formylation but require careful temperature control and handling of strong bases.

- Pd-catalyzed cross-coupling reactions have been explored for pyrazole derivatives but are more suited for carbon-carbon bond formation than direct aldehyde introduction.

- The synthetic methods have been validated by spectroscopic characterization including IR, NMR, and mass spectrometry.

Q & A

Basic: What are the standard synthetic routes for 1-butyl-1H-pyrazole-4-carbaldehyde?

Methodological Answer:

The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of the pyrazole ring using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). A common precursor is 1-butyl-1H-pyrazole, which undergoes electrophilic substitution at the 4-position under controlled reflux conditions (~80–100°C) in anhydrous solvents like dichloroethane . Key steps include:

- Precursor preparation (e.g., alkylation of pyrazole with butyl halides).

- Optimization of stoichiometry (DMF:POCl₃ ratio ~1:1.2) to minimize side reactions.

- Purification via column chromatography using silica gel and ethyl acetate/hexane gradients.

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

Yield optimization requires addressing:

- Catalyst selection : Lewis acids like ZnCl₂ or AlCl₃ improve regioselectivity during alkylation .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance formylation efficiency by stabilizing intermediates .

- Temperature control : Gradual heating (ramp to 80°C over 30 mins) reduces decomposition.

- In-line monitoring : Use FTIR or HPLC to track aldehyde formation and adjust reaction kinetics dynamically .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms the aldehyde proton (δ ~9.8–10.2 ppm) and butyl chain integration (e.g., δ 0.9–1.5 ppm for CH₃ and CH₂ groups) .

- FTIR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (aldehyde C-H) .

- Mass spectrometry : ESI-MS or GC-MS validates molecular weight (calc. 180.2 g/mol) and fragmentation patterns .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected shifts in NMR)?

Methodological Answer:

Contradictions arise from:

- Tautomerism : The aldehyde group may exhibit keto-enol tautomerism, altering NMR shifts. Use deuterated DMSO to stabilize enolic forms .

- Impurity interference : Cross-validate with 2D NMR (COSY, HSQC) to distinguish signals from byproducts .

- Crystallographic validation : Single-crystal X-ray diffraction (SHELX refinement) provides unambiguous structural confirmation .

Basic: What biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Antimicrobial testing : Broth microdilution (MIC assays) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) with IC₅₀ calculations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess anticancer activity .

Advanced: How to design computational models for predicting its reactivity?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to map electrostatic potentials, identifying nucleophilic/electrophilic sites (e.g., aldehyde carbon) .

- Molecular docking : AutoDock Vina predicts binding affinities to target proteins (e.g., kinases) using PyMOL visualization .

- MD simulations : GROMACS models solvation effects and conformational stability over 100-ns trajectories .

Basic: What are its primary applications in material science?

Methodological Answer:

- Ligand synthesis : Chelates with transition metals (e.g., Cu²⁺, Fe³⁺) for catalysis or sensor development .

- Polymer precursors : Aldehyde group enables Schiff base formation for conductive polymers .

Advanced: How to analyze crystallographic data for structural validation?

Methodological Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer .

- Refinement : SHELXL-2018 for least-squares refinement; check R-factor convergence (<5%) and ADPs for thermal motion .

- Validation : PLATON for symmetry checks and CIF validation via IUCr standards .

Basic: How does substitution at the pyrazole ring affect reactivity?

Methodological Answer:

- Electron-withdrawing groups (e.g., -Cl at position 5) increase aldehyde electrophilicity, enhancing nucleophilic addition .

- Butyl chain : Enhances lipophilicity, improving membrane permeability in biological assays .

Advanced: Strategies for handling regioselectivity challenges in derivatives

Methodological Answer:

- Directing groups : Introduce -NO₂ or -OMe at position 3 to steer electrophilic substitution to position 4 .

- Microwave-assisted synthesis : Reduces reaction time (10–15 mins vs. hours) and improves yield by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.